An In-depth Technical Guide to the Chemical Properties of 3-(4-Pyridyl)-L-alanine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Pyridyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Pyridyl)-L-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and materials science. Its unique structure, which incorporates a pyridine ring into the side chain of L-alanine, imparts distinct chemical and biological properties. This guide provides a comprehensive overview of the chemical properties of 3-(4-Pyridyl)-L-alanine, including its physicochemical characteristics, spectral data, and its applications as a versatile building block in the design of novel therapeutic agents and other advanced materials.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of 3-(4-Pyridyl)-L-alanine are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [3] |
| CAS Number | 37535-49-2 | [2] |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | Not available | |
| Optical Rotation [α]D25 | -9.2 ± 2° (c=1 in water) | [2] |
| pKa Values | pKa₁ (α-COOH): ~2-3 (estimated)pKa₂ (α-NH₃⁺): ~9-10 (estimated)pKa₃ (pyridyl-N⁺H): ~5-6 (estimated) | |
| Solubility | Soluble in water. Sparingly soluble in methanol, ethanol, and DMSO. | [4] |
Note: Some values are estimated based on structurally similar compounds due to the limited availability of experimentally determined data in the literature.
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 3-(4-Pyridyl)-L-alanine. The following sections provide an overview of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(4-Pyridyl)-L-alanine.
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5 | Doublet | H-2, H-6 (Pyridyl ring) |
| ~7.3 | Doublet | H-3, H-5 (Pyridyl ring) |
| ~4.0 | Triplet | α-H |
| ~3.2 | Doublet | β-H₂ |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~150 | C-2, C-6 (Pyridyl ring) |
| ~148 | C-4 (Pyridyl ring) |
| ~125 | C-3, C-5 (Pyridyl ring) |
| ~55 | α-C |
| ~38 | β-C |
Note: The chemical shifts are approximate and can vary depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 3-(4-Pyridyl)-L-alanine based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | N-H stretch (amino group) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxyl) |
| ~1600 | C=C and C=N stretch (pyridyl ring) |
| 1620-1580 | N-H bend (amino group) |
| 1450-1400 | C-H bend (aliphatic) |
| ~820 | C-H out-of-plane bend (pyridyl ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-(4-Pyridyl)-L-alanine, the expected molecular ion peak [M+H]⁺ would be observed at m/z 167.1.
Experimental Protocols
Synthesis of 3-(4-Pyridyl)-L-alanine
A common method for the synthesis of pyridyl-alanine derivatives involves the condensation of a pyridyl-methyl halide with a protected glycine equivalent, followed by deprotection and resolution.
Protocol: Synthesis of DL-3-(4-Pyridyl)-alanine via Diethyl Acetamidomalonate
-
Alkylation: Diethyl acetamidomalonate is reacted with 4-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., HCl) to yield the racemic DL-3-(4-Pyridyl)-alanine.
-
Resolution: The racemic mixture can be resolved into its enantiomers using enzymatic methods, such as through the action of an aminoacylase on the N-acetylated derivative.[5]
Purification by Recrystallization
Purification of 3-(4-Pyridyl)-L-alanine can be achieved by recrystallization.
Protocol: General Recrystallization Procedure
-
Dissolve the crude 3-(4-Pyridyl)-L-alanine in a minimum amount of hot water.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of 3-(4-Pyridyl)-L-alanine.
Protocol: Reversed-Phase HPLC (RP-HPLC) for Underivatized Amino Acids
-
Column: A C18 or a specialized amino acid analysis column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 254 nm, corresponding to the absorbance of the pyridine ring.
-
Flow Rate: Typically around 1.0 mL/min.
Applications in Drug Development and Research
3-(4-Pyridyl)-L-alanine serves as a crucial building block in the synthesis of various biologically active molecules. Its incorporation can modulate the pharmacological properties of peptides and other small molecules.[1][2]
Peptide-Based Therapeutics
The pyridine side chain of 3-(4-Pyridyl)-L-alanine can engage in hydrogen bonding and π-π stacking interactions, influencing the conformation and binding affinity of peptides to their biological targets.[6] This has been exploited in the development of neuroactive peptides and peptide-drug conjugates for cancer therapy.[2]
Enzyme Inhibition and Receptor Binding
The unique electronic and steric properties of the pyridyl group make 3-(4-Pyridyl)-L-alanine an interesting candidate for designing enzyme inhibitors and receptor ligands.[2] Its ability to act as a hydrogen bond acceptor and its potential to coordinate with metal ions are key features in this context.
Safety and Handling
3-(4-Pyridyl)-L-alanine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. Store the compound in a cool, dry, and dark place under an inert atmosphere.[2]
Conclusion
3-(4-Pyridyl)-L-alanine is a versatile and valuable building block for researchers in drug discovery and materials science. Its distinct chemical properties, arising from the presence of the 4-pyridyl moiety, offer unique opportunities for modulating the biological activity and physicochemical characteristics of peptides and other molecules. This guide provides a foundational understanding of its chemical properties to aid in its effective utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(4-Pyridyl)- L -alanine = 98.0 37535-49-2 [sigmaaldrich.com]
- 4. (R)-N-Fmoc-(3-Pyridyl)alanine | 142994-45-4 [m.chemicalbook.com]
- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
